Urease Inhibition Potency: Hydrazinecarbothioamide Scaffold Outperforms Thiourea Standard
The hydrazinecarbothioamide (thiosemicarbazide) pharmacophore, to which 3‑amino‑1‑(4‑butylphenyl)thiourea belongs, exhibits significantly stronger urease inhibition than the standard inhibitor thiourea. In a series of 19 N‑substituted hydrazinecarbothioamides, 16 compounds showed IC₅₀ values between 8.45 ± 0.14 µM and 25.72 ± 0.23 µM, while the reference thiourea gave an IC₅₀ of 21.26 ± 0.35 µM under identical assay conditions [1].
| Evidence Dimension | Urease enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Hydrazinecarbothioamide class IC₅₀ range: 8.45–25.72 µM (16 active derivatives) [1] |
| Comparator Or Baseline | Thiourea standard IC₅₀: 21.26 ± 0.35 µM [1] |
| Quantified Difference | Up to 2.5‑fold improvement (8.45 vs. 21.26 µM); 16/19 derivatives surpass thiourea [1] |
| Conditions | In vitro urease inhibition assay; jack bean urease; pH 7.0 phosphate buffer; 30 min incubation at 25 °C [1] |
Why This Matters
For procurement targeting urease‑related research (anti‑ulcer, anti‑urolithiasis), hydrazinecarbothioamides provide a validated potency advantage over plain thiourea, reducing the amount of compound needed per assay and potentially improving hit rates in screening campaigns.
- [1] Naseem, S., et al. (2021). Exploring biologically active hybrid pharmacophore N‑substituted hydrazine‑carbothioamides for urease inhibition: In vitro and in silico approach. International Journal of Biological Macromolecules, 175, 459–469. doi:10.1016/j.ijbiomac.2021.02.121 View Source
